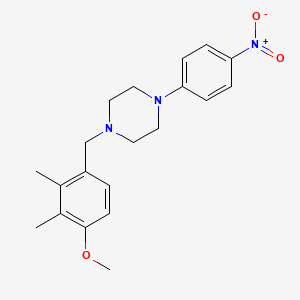![molecular formula C15H24N2OS B5182219 5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide, commonly known as CTDP-31, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has been synthesized and extensively studied for its biochemical and physiological effects.
Wirkmechanismus
CTDP-31 acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of the sigma-1 receptor, CTDP-31 can exert its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
CTDP-31 has been shown to have a wide range of biochemical and physiological effects. It can increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. It can also reduce oxidative stress and inflammation, which are implicated in various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CTDP-31 in lab experiments is its high potency and specificity for the sigma-1 receptor. This allows for precise modulation of the receptor activity without affecting other cellular processes. However, one limitation of using CTDP-31 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on CTDP-31. One area of interest is its potential use in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying its neuroprotective effects.
Synthesemethoden
The synthesis of CTDP-31 involves a multistep process that includes the reaction of 3-thiophenecarboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then reacted with 1-piperidinyl-2-chloroethane to form the final product. The synthesis of CTDP-31 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
CTDP-31 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in treating drug addiction and depression.
Eigenschaften
IUPAC Name |
N-(2-piperidin-1-ylethyl)-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-12(2)14-10-13(11-19-14)15(18)16-6-9-17-7-4-3-5-8-17/h10-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBWIJGKKMYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(piperidin-1-yl)ethyl]-5-(propan-2-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)

![5-{4-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5182148.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)


![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)
![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)

![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)

![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)